JYFFIPNVWTULRW-UHFFFAOYSA-N
Description
To compile a detailed introduction, the following steps are typically required:
- Retrieve structural data: Use databases like PubChem, ChemSpider, or Reaxys to obtain its molecular formula, SMILES notation, and IUPAC name.
- Physicochemical properties: Determine properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors/acceptors, and spectral data (NMR, IR) .
- Synthetic routes: Investigate published synthetic protocols (e.g., reagents, reaction conditions, yields) .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.289 |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)12-10-3-1-2-4-11(10)16-13-9-5-7-17(8-6-9)14(12)13/h1-4,9H,5-8H2,(H,18,19) |
InChI Key |
JYFFIPNVWTULRW-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3=NC4=CC=CC=C4C(=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The methodology for comparative analysis (as exemplified in ) involves:
Table 1: Structural and Functional Analogues
Key Comparison Metrics
- Structural Similarity : Compare core scaffolds (e.g., pyridine rings, halogen substituents) and stereochemistry using tools like Tanimoto similarity indices.
- Physicochemical Profiles : Metrics like logP, TPSA, and solubility influence bioavailability. For example, HVXHWBMLTSDYGK-UHFFFAOYSA-N has moderate lipophilicity (LogP 2.1), suitable for blood-brain barrier penetration .
- Bioactivity : Highlight functional differences (e.g., enzyme inhibition, receptor binding) based on in vitro/in vivo studies.
Research Findings and Challenges
- Data Gaps: The absence of JYFFIPNVWTULRW-UHFFFAOYSA-N in the provided evidence underscores the need to consult specialized databases (e.g., CAS SciFinder, USP-NF monographs) for validated data .
- Regulatory Considerations : For pharmaceutical applications, align with guidelines for impurity profiling, stability testing, and bioequivalence studies .
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